molecular formula C10H7IO2S B130725 Methyl 5-iodo-1-benzothiophene-2-carboxylate CAS No. 146137-90-8

Methyl 5-iodo-1-benzothiophene-2-carboxylate

Cat. No. B130725
Key on ui cas rn: 146137-90-8
M. Wt: 318.13 g/mol
InChI Key: HEGKKJCDOJECPN-UHFFFAOYSA-N
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Patent
US07592358B2

Procedure details

Under an argon atmosphere 0.35 g (1.84 mmol) of CuI, 5.53 g (36.88 mmol) of NaI, and 0.39 mL (3.67 mmol) of N,N′-dimethylethylenediamine were added to a solution of 5.0 g (18.4 mmol) of methyl 5-bromobenzo[b]thiophen-2-carboxylate in 18 mL of 1,4-dioxane and after rinsing again with argon the reaction mixture was heated overnight to 110° C. After cooling, the reaction mixture was combined with 30% aqueous ammonia and water, exhaustively extracted with EtOAc, and the combined organic phases were twice washed with water and dried over magnesium sulfate. After the desiccant and solvent had been eliminated, the residue was triturated with DIPE and MTBE, suction filtered, and dried in the air. Yield: 3.4 g (58% of theoretical); C10H7IO2S (M=318.132); calc.: molpeak (M)+: 318; found: molpeak (M)+: 318; HPLC-MS: 6.4 minutes (method B).
Name
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
0.39 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
0.35 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na+].[I-:2].CNCCNC.Br[C:10]1[CH:22]=[CH:21][C:13]2[S:14][C:15]([C:17]([O:19][CH3:20])=[O:18])=[CH:16][C:12]=2[CH:11]=1>O1CCOCC1.[Cu]I>[I:2][C:10]1[CH:22]=[CH:21][C:13]2[S:14][C:15]([C:17]([O:19][CH3:20])=[O:18])=[CH:16][C:12]=2[CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5.53 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
0.39 mL
Type
reactant
Smiles
CNCCNC
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC2=C(SC(=C2)C(=O)OC)C=C1
Name
Quantity
18 mL
Type
solvent
Smiles
O1CCOCC1
Name
CuI
Quantity
0.35 g
Type
catalyst
Smiles
[Cu]I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
after rinsing again with argon the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated overnight to 110° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
exhaustively extracted with EtOAc
WASH
Type
WASH
Details
the combined organic phases were twice washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the residue was triturated with DIPE and MTBE, suction
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in the air
CUSTOM
Type
CUSTOM
Details
6.4 minutes (method B)
Duration
6.4 min

Outcomes

Product
Name
Type
Smiles
IC1=CC2=C(SC(=C2)C(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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